![molecular formula C19H21F3N4O B2723004 N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1797656-60-0](/img/structure/B2723004.png)
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H21F3N4O and its molecular weight is 378.399. The purity is usually 95%.
BenchChem offers high-quality N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism in Chronic Myelogenous Leukemia Patients
Flumatinib, chemically related to the compound , is a novel antineoplastic tyrosine kinase inhibitor under clinical trials for chronic myelogenous leukemia (CML) treatment in China. Its metabolism in CML patients reveals the parent drug as the primary form in human plasma, urine, and feces, undergoing N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The study suggests electron-withdrawing groups like trifluoromethyl and pyridine facilitate amide bond cleavage, leading to in vivo formation of a carboxylic acid and an amine (Gong, Chen, Deng, & Zhong, 2010).
Anticancer and Antipsychotic Potential
Several research efforts focus on the development of novel compounds with potential anticancer and antipsychotic activities. For example, studies on piperidine derivatives have shown promising anti-acetylcholinesterase (anti-AChE) activity, with specific modifications leading to substantial activity increases. Such compounds are being developed as potential antidementia agents, highlighting the broad therapeutic potential of compounds within this chemical class (Sugimoto et al., 1990).
Synthesis and Bioactivity of Related Compounds
The synthesis and evaluation of various related compounds, including those with heterocyclic carboxamide structures, have been explored for potential antipsychotic agents. These analogues are assessed for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with their ability to antagonize specific behavioral responses in mice models. Such research underscores the ongoing exploration of novel compounds for therapeutic applications, particularly in the treatment of psychiatric disorders (Norman et al., 1996).
properties
IUPAC Name |
N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-13-10-16(25-18(24-13)26-8-3-2-4-9-26)12-23-17(27)14-6-5-7-15(11-14)19(20,21)22/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUJJIHQAHVARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.